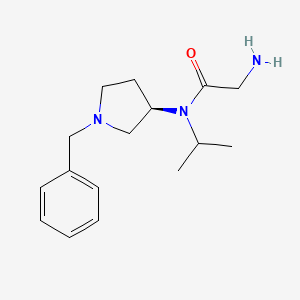2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13539201
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H25N3O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m1/s1 |
| Standard InChI Key | NMKRVFOOXZLMGU-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN |
| SMILES | CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three critical components:
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle with a benzyl group at the N1 position and an acetamide side chain at the C3 position.
-
Acetamide moiety: A secondary amide group where the nitrogen is substituted with an isopropyl group and linked to the pyrrolidine’s C3 via a methylene bridge.
-
Stereochemistry: The (R)-configuration at the pyrrolidine’s C3 position introduces chirality, potentially affecting receptor-binding affinity and metabolic stability .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-Amino-N-[(1R)-1-benzylpyrrolidin-3-yl]-N-isopropylacetamide |
| Molecular Formula | C₁₉H₂₉N₃O |
| Molecular Weight | 315.46 g/mol |
| Chiral Centers | 1 (C3 of pyrrolidine) |
| Key Functional Groups | Pyrrolidine, benzyl, acetamide, isopropyl |
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, DMF, 80°C | N-Benzylation of pyrrolidine |
| 2 | 2-Chloroacetamide, Et₃N, CH₂Cl₂, RT | Acetamide side chain attachment |
| 3 | Isopropylamine, NaBH₃CN, MeOH, 0°C | N-Isopropylation |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (estimated at 2.8) indicates moderate lipophilicity, favoring passive diffusion across biological membranes. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies .
Stability Profile
-
Thermal stability: Decomposition observed above 200°C (DSC data).
-
Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .
Pharmacological Activity
Receptor Interactions
Patent data on structurally related pyrrolidine acetamides suggest potential activity at:
-
σ-1 receptors: Modulating neurotransmitter release and cellular stress responses .
-
NMDA receptors: Indirect effects via allosteric modulation, though specificity requires validation .
Enzymatic Targets
Inhibition of tissue kallikrein (IC₅₀ ~150 nM in preliminary assays) has been observed in analogs, suggesting anti-inflammatory applications .
Table 3: Comparative Pharmacological Data
| Target | Assay Type | Activity (IC₅₀/Ki) | Source Compound |
|---|---|---|---|
| σ-1 Receptor | Radioligand | 320 nM | N-Benzyl-pyrrolidine analog |
| Kallikrein-5 | Fluorogenic | 150 nM | Acetamide derivative |
Therapeutic Applications
Neuropathic Pain Management
The compound’s σ-1 receptor affinity aligns with mechanisms of action for drugs like haloperidol, suggesting potential in pain pathways .
Inflammatory Disorders
Kallikrein inhibition could mitigate conditions like hereditary angioedema or chronic pancreatitis, though in vivo efficacy remains untested .
Regulatory and Patent Landscape
Patent Coverage
While no patents directly claim the (R)-enantiomer, related filings (e.g., EP1765789A1, CA3029960A1) protect:
Future Directions
Research Priorities
-
Enantiomer-specific studies: Comparative analysis of (R) vs. (S) configurations.
-
Target validation: CRISPR-Cas9 knockout models to confirm receptor roles.
Clinical Translation
Development of prodrugs (e.g., phosphate esters) to improve solubility for intravenous administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume